2-Iododibenzofuran: A Comprehensive Technical Guide for Synthetic Chemists
2-Iododibenzofuran: A Comprehensive Technical Guide for Synthetic Chemists
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Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-iododibenzofuran, a key synthetic intermediate. With a focus on practical applications for researchers, scientists, and drug development professionals, this document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis and utilization in palladium-catalyzed cross-coupling reactions. Mechanistic insights and safety protocols are also provided to ensure effective and safe handling.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for its effective application in organic synthesis. The key physicochemical data for 2-iododibenzofuran are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₇IO |
| Molecular Weight | 294.09 g/mol |
| CAS Number | 5408-56-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-101 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-iododibenzofuran. The following are characteristic spectroscopic data.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.08 (d, J=1.8 Hz, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.68 (dd, J=8.4, 1.8 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 7.38 (t, J=7.8 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.4, 156.2, 131.8, 129.2, 127.6, 124.7, 123.1, 121.2, 120.9, 111.9, 111.8, 87.1. |
| Mass Spectrometry (EI) | m/z: 294 (M+), 167 (M+-I). |
Synthesis of 2-Iododibenzofuran
The reliable synthesis of 2-iododibenzofuran is crucial for its use as a building block. A common and effective method is the electrophilic iodination of dibenzofuran.
Electrophilic Iodination Protocol
This protocol outlines a standard procedure for the synthesis of 2-iododibenzofuran.
Experimental Workflow:
Figure 1: Experimental workflow for the synthesis of 2-Iododibenzofuran.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve dibenzofuran (1.0 equivalent) in glacial acetic acid.
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Reagent Addition: Add iodine (I₂) (0.5 equivalents) and periodic acid (H₅IO₆) (0.2 equivalents) to the solution.
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Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor for completion using thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights: The use of periodic acid as a co-oxidant is a key aspect of this protocol. It regenerates the active iodinating species (I⁺) from iodide (I⁻) formed during the reaction, thus improving the overall efficiency and atom economy of the synthesis.
Reactivity and Key Applications in Cross-Coupling Chemistry
The carbon-iodine bond in 2-iododibenzofuran serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity makes it a valuable precursor in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 2-Iododibenzofuran can be efficiently coupled with a variety of boronic acids and their derivatives.
Reaction Mechanism Overview:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a degassed mixture of 2-iododibenzofuran (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents) in a solvent mixture such as toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
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Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.
General Protocol for Sonogashira Coupling:
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-iododibenzofuran (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.
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Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating until completion.
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Workup and Purification: Upon completion, the reaction is worked up by filtration and extraction, followed by purification of the crude product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of 2-iododibenzofuran with a wide range of primary and secondary amines.
Key Components for Buchwald-Hartwig Amination:
Figure 3: Essential components for a successful Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-iododibenzofuran (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand, and a base in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
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Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.
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Workup and Purification: After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The resulting residue is then purified to yield the desired N-arylated product.
Safety and Handling
2-Iododibenzofuran is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible substances.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. May cause long-lasting harmful effects to aquatic life[1].
